molecular formula C7H16NOP B3326033 Dimethyl(piperidin-2-yl)phosphine oxide CAS No. 2287273-49-6

Dimethyl(piperidin-2-yl)phosphine oxide

Cat. No.: B3326033
CAS No.: 2287273-49-6
M. Wt: 161.18
InChI Key: SGQGPVKQRKTOLP-UHFFFAOYSA-N
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Description

Dimethyl(piperidin-2-yl)phosphine oxide is an organophosphorus compound with the molecular formula C7H16NOP It is characterized by the presence of a piperidine ring attached to a phosphine oxide group, with two methyl groups bonded to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(piperidin-2-yl)phosphine oxide typically involves the reaction of piperidine with dimethylphosphine oxide. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of dimethylphosphine oxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(piperidin-2-yl)phosphine oxide can undergo various chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can be used in substitution reactions.

Major Products

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Dimethyl(piperidin-2-yl)phosphine.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Dimethyl(piperidin-2-yl)phosphine oxide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.

    Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl(piperidin-2-yl)phosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dimethylphenylphosphine oxide: Similar in structure but with a phenyl group instead of a piperidine ring.

    Dimethyl(2-pyridyl)phosphine oxide: Contains a pyridine ring instead of a piperidine ring.

    Dimethyl(2-morpholinyl)phosphine oxide: Features a morpholine ring instead of a piperidine ring.

Uniqueness

Dimethyl(piperidin-2-yl)phosphine oxide is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs. Additionally, the combination of the piperidine ring with the phosphine oxide group provides a versatile scaffold for the development of new compounds with tailored properties.

Properties

IUPAC Name

2-dimethylphosphorylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NOP/c1-10(2,9)7-5-3-4-6-8-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQGPVKQRKTOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl(piperidin-2-yl)phosphine oxide
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